1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one
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Overview
Description
1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with an indole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to target lysosomes in cancer cells, leading to autophagy and apoptosis. The compound enters cancer cells via polyamine transporters localized in lysosomes, causing cell death through the crosstalk between autophagy and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar indole nucleus.
Pyrimidine Derivatives: Compounds such as uracil and thymine share a similar pyrimidine nucleus.
Uniqueness
1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one is unique due to its combined indole and pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12N4O |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C16H12N4O/c21-15-12-6-1-4-11-5-2-7-13(14(11)12)20(15)10-19-16-17-8-3-9-18-16/h1-9H,10H2,(H,17,18,19) |
InChI Key |
JSKVUNONLMADBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CNC4=NC=CC=N4 |
Origin of Product |
United States |
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